molecular formula C21H25ClFN3O2S B2929645 N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide hydrochloride CAS No. 1216958-67-6

N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide hydrochloride

Cat. No.: B2929645
CAS No.: 1216958-67-6
M. Wt: 437.96
InChI Key: SOYYCBISTNATPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide hydrochloride is a benzamide derivative featuring a dimethylaminoethyl side chain, a 6-fluorobenzo[d]thiazole moiety, and a 4-isopropoxy-substituted benzoyl group. The hydrochloride salt enhances its solubility, a common strategy for improving bioavailability in drug development.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-propan-2-yloxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O2S.ClH/c1-14(2)27-17-8-5-15(6-9-17)20(26)25(12-11-24(3)4)21-23-18-10-7-16(22)13-19(18)28-21;/h5-10,13-14H,11-12H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYYCBISTNATPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N(CCN(C)C)C2=NC3=C(S2)C=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-isopropoxybenzamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. Its complex structure, which includes a dimethylamino group, a fluorobenzo[d]thiazole moiety, and an isopropoxybenzamide group, suggests a multifaceted mechanism of action and diverse biological activities.

Chemical Structure and Properties

The molecular formula for this compound is C16H18ClFN4O2SC_{16}H_{18}ClFN_{4}O_{2}S with a molecular weight of approximately 384.9 g/mol. The presence of the dimethylamino group enhances solubility and biological activity, while the fluorobenzo[d]thiazole ring is associated with various pharmacological effects, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve interaction with bacterial cell membranes and inhibition of essential enzymes related to bacterial growth.

Anticancer Potential

The fluorobenzo[d]thiazole component has been linked to anticancer activity in various studies. Compounds with structural similarities have shown efficacy against different cancer cell lines, suggesting that this compound may also possess cytotoxic effects against specific tumors .

The precise mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the compound may function as a kinase inhibitor, targeting pathways involved in cell proliferation and survival.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds provides insight into its potential applications:

Compound NameStructural FeaturesUnique Properties
N-(4-methylphenyl)-N-(5-thiazolyl)acetamideThiazole ringAnti-inflammatory
N-[4-(4-methylsulfonyl)phenyl]-5-phenylthiazol-2-yl)benzenesulfonamideThiazole + sulfonamideAntibacterial
N-(6-fluorobenzothiazol-2-yl)benzamideFluorobenzothiazoleAnticancer

Case Studies

  • Inhibition Studies : A study conducted by Ueda et al. (2012) demonstrated that compounds similar to this compound effectively inhibited Bruton's tyrosine kinase (BTK), a target in B-cell malignancies. This suggests potential applications in treating specific cancers.
  • Antimicrobial Efficacy : In laboratory settings, derivatives of this compound were tested against various bacterial strains, showing promising results in inhibiting growth, particularly against resistant strains.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s structural uniqueness lies in its 4-isopropoxybenzamide core, which distinguishes it from analogs with alternative substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Benzamide Substituent Benzothiazole Substituent Molecular Weight (g/mol) Key Features
Target Compound 4-isopropoxy 6-fluoro Not reported Hydrochloride salt; isopropoxy may enhance lipophilicity and steric bulk.
N-[2-(dimethylamino)ethyl]-4-(ethylsulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide hydrochloride 4-(ethylsulfonyl) 6-fluoro 471.99 Sulfonyl group increases polarity; potential for enhanced target binding.
N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride 4-(sulfonylpiperidinyl) 6-ethoxy 567.20 Piperidine sulfonyl group may improve CNS penetration; ethoxy adds bulk.
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide N/A (acetamide core) 6-trifluoromethyl Not reported Trifluoromethyl enhances metabolic stability; methoxy modulates solubility.
Key Observations:

Substituent Effects on Lipophilicity :

  • The 4-isopropoxy group in the target compound likely increases lipophilicity compared to the 4-(ethylsulfonyl) group in , which is more polar due to the sulfonyl moiety. This difference could influence membrane permeability and pharmacokinetics.
  • The 6-fluoro substitution on the benzothiazole ring (common in the target and ) may enhance binding affinity to targets like kinases or G-protein-coupled receptors by modulating electronic effects .

6-Trifluoromethyl (as in ) provides metabolic stability due to the strong C-F bond, a feature absent in the target compound .

The dimethylaminoethyl side chain (common to the target, , and ) may contribute to solubility and cationic character, aiding in intracellular uptake .

Hypothetical Pharmacological Implications

While specific biological data for the target compound are unavailable in the provided evidence, insights can be inferred from analogs:

  • Antimicrobial Potential: Compounds with sulfonyl groups (e.g., ) often exhibit antimicrobial activity by targeting bacterial dihydropteroate synthase .
  • Kinase Inhibition : Fluorinated benzothiazoles (e.g., ) are frequently explored as kinase inhibitors, implying the target compound might share similar mechanisms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.